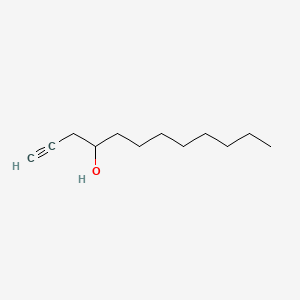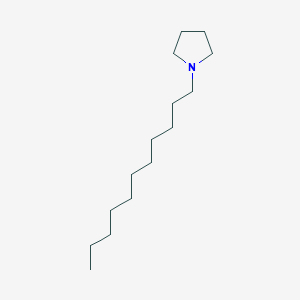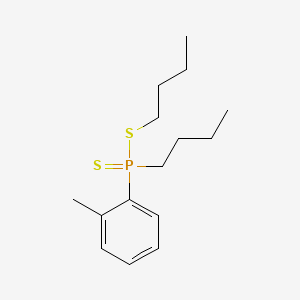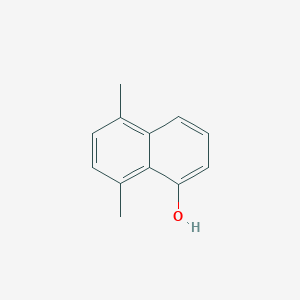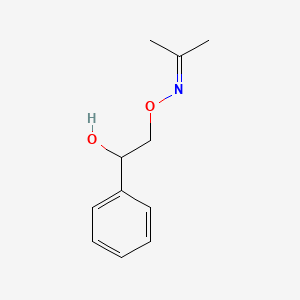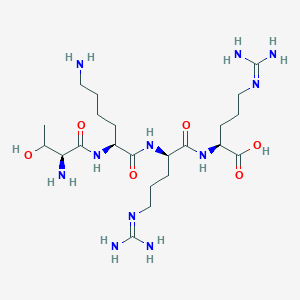
Tuftsin, arg(3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tuftsin is released from the Fc fragment of IgG through the action of two enzymes: tuftsin-endocarboxypeptidase and carboxypeptidase β . The synthetic preparation of tuftsin and its analogs can be achieved through liquid phase methods . The process involves the sequential addition of amino acids to form the tetrapeptide chain, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Tuftsin undergoes various chemical reactions, including oxidation and reduction. It can form reactive oxygen compounds such as superoxide (O2−) and hydrogen peroxide (H2O2) without the need for particle phagocytosis . The formation of these compounds is a rapid response to different concentrations of tuftsin . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of tuftsin into its reactive forms .
Scientific Research Applications
Tuftsin has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biology. It has been shown to stimulate phagocytosis and pinocytosis in various phagocytic cells, including neutrophils and macrophages . Tuftsin also enhances the motility and chemotaxis of neutrophils, promoting their movement towards infection sites . Additionally, tuftsin has been studied for its potential therapeutic applications against SARS-CoV-2 infection, as it can bind to ACE2 and NRP1 receptors, preventing the binding of the virus’s spike protein .
Mechanism of Action
Tuftsin exerts its effects by binding to specific receptors on the surface of phagocytic cells, leading to the activation of various intracellular signaling pathways . This binding enhances the phagocytic activity of neutrophils and macrophages, promoting the uptake and destruction of pathogens . Tuftsin also shifts the immune response from a pro-inflammatory to an anti-inflammatory state by modulating the activity of T helper cells and microglia . This shift involves the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines .
Comparison with Similar Compounds
Tuftsin is unique in its ability to stimulate phagocytic activity and modulate the immune response. Similar compounds include Thr-Gln-Pro-Arg (TQPR), which is found in mouse IgG1, and other tetrapeptides with similar sequences . These compounds share some structural similarities with tuftsin but may differ in their specific biological activities and receptor binding affinities .
Properties
CAS No. |
75929-73-6 |
|---|---|
Molecular Formula |
C22H45N11O6 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1 |
InChI Key |
AMIKVPDNIWPWNL-AQBKWJQSSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


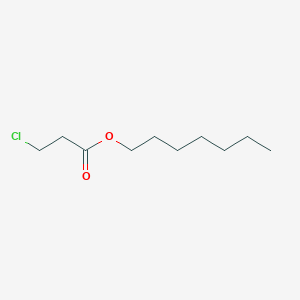
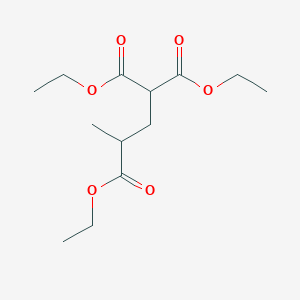
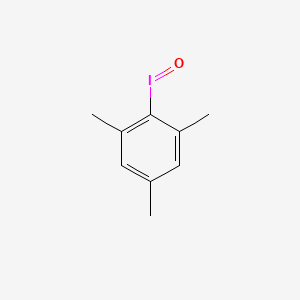
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
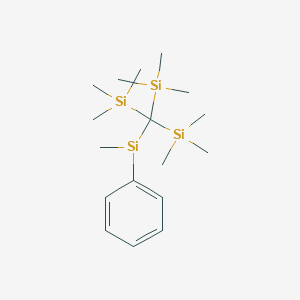
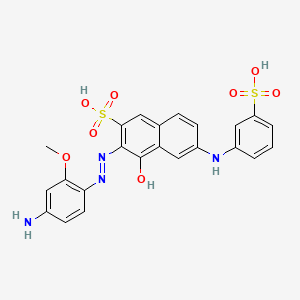
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
